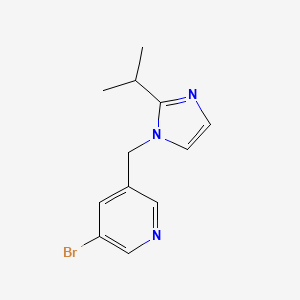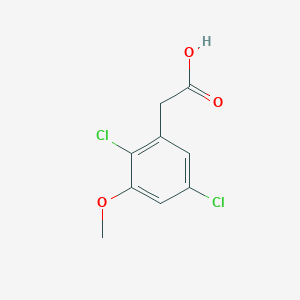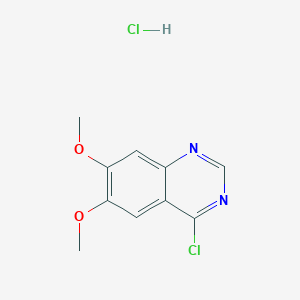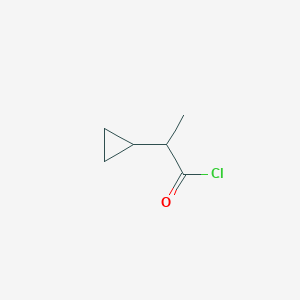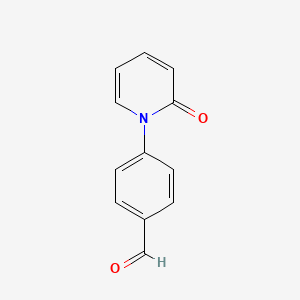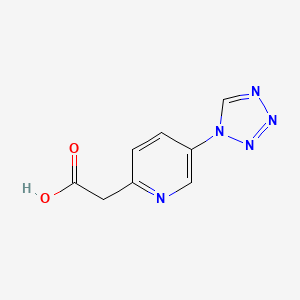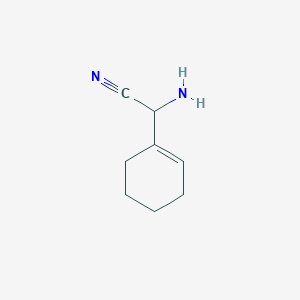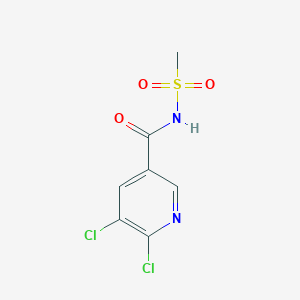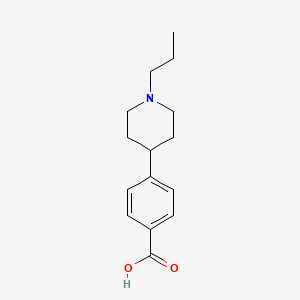![molecular formula C9H15F3O5S B8502655 (S)-2-[(Trifluoromethylsulfonyl)oxy]butanoic acid butyl ester](/img/structure/B8502655.png)
(S)-2-[(Trifluoromethylsulfonyl)oxy]butanoic acid butyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-[(Trifluoromethylsulfonyl)oxy]butanoic acid butyl ester is a chemical compound characterized by the presence of a trifluoromethylsulfonyloxy group attached to a butanoic acid butyl ester backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-[(Trifluoromethylsulfonyl)oxy]butanoic acid butyl ester typically involves the introduction of the trifluoromethylsulfonyloxy group to a butanoic acid derivative. One common method is the reaction of butanoic acid butyl ester with trifluoromethanesulfonyl chloride (CF3SO2Cl) in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-[(Trifluoromethylsulfonyl)oxy]butanoic acid butyl ester undergoes various chemical reactions, including:
Nucleophilic Substitution: The trifluoromethylsulfonyloxy group can be displaced by nucleophiles such as amines and thiols.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH) solutions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted butanoic acid derivatives.
Reduction: Formation of butanol derivatives.
Hydrolysis: Formation of butanoic acid and trifluoromethanesulfonic acid.
Wissenschaftliche Forschungsanwendungen
(S)-2-[(Trifluoromethylsulfonyl)oxy]butanoic acid butyl ester has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Pharmaceuticals: Potential intermediate in the synthesis of drug candidates with trifluoromethyl groups, which are known to enhance metabolic stability and bioavailability.
Materials Science: Utilized in the development of advanced materials with unique properties such as hydrophobicity and thermal stability
Wirkmechanismus
The mechanism of action of (S)-2-[(Trifluoromethylsulfonyl)oxy]butanoic acid butyl ester involves the interaction of the trifluoromethylsulfonyloxy group with various molecular targets. This group is highly electronegative and can participate in hydrogen bonding and dipole-dipole interactions. These interactions can influence the reactivity and stability of the compound in different chemical environments .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trifluoromethylsulfonyl Chloride (CF3SO2Cl): Used in similar nucleophilic substitution reactions.
Trifluoromethanesulfonic Acid (CF3SO3H): Known for its strong acidity and used as a catalyst in organic synthesis.
Trifluoromethylsulfinyl Chloride (CF3SOCl): Another reagent used for introducing trifluoromethyl groups .
Uniqueness
(S)-2-[(Trifluoromethylsulfonyl)oxy]butanoic acid butyl ester is unique due to its specific combination of the trifluoromethylsulfonyloxy group with a butanoic acid butyl ester backbone. This combination imparts distinct chemical properties, making it a valuable intermediate in various synthetic applications .
Eigenschaften
Molekularformel |
C9H15F3O5S |
|---|---|
Molekulargewicht |
292.27 g/mol |
IUPAC-Name |
butyl (2S)-2-(trifluoromethylsulfonyloxy)butanoate |
InChI |
InChI=1S/C9H15F3O5S/c1-3-5-6-16-8(13)7(4-2)17-18(14,15)9(10,11)12/h7H,3-6H2,1-2H3/t7-/m0/s1 |
InChI-Schlüssel |
JYPMAJBCBINWCZ-ZETCQYMHSA-N |
Isomerische SMILES |
CCCCOC(=O)[C@H](CC)OS(=O)(=O)C(F)(F)F |
Kanonische SMILES |
CCCCOC(=O)C(CC)OS(=O)(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,3-Diazaspiro[4.4]non-3-ene-2-carbothioic acid ethylamide](/img/structure/B8502572.png)
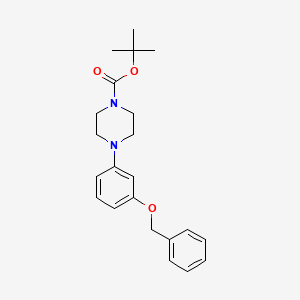
![2-[6-(2-Aminoethyl)-3-pyridyl]ethylamine](/img/structure/B8502593.png)
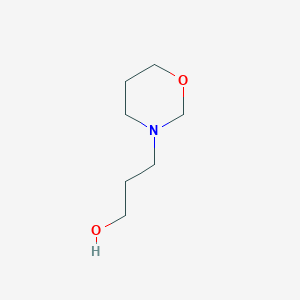
![2-O-tert-butyl 4-O-ethyl 5-[cyclopropyl(hydroxy)methyl]-3-methyl-1H-pyrrole-2,4-dicarboxylate](/img/structure/B8502603.png)
